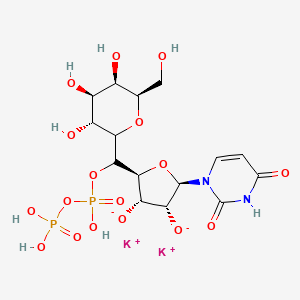
Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is a nucleotide sugar involved in various biochemical processes. It is a derivative of uridine diphosphate (UDP) and plays a crucial role in the metabolism of carbohydrates. This compound is essential for the synthesis of glycoproteins, glycolipids, and polysaccharides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt typically involves the phosphorylation of uridine followed by glycosylation. The process begins with the phosphorylation of uridine using phosphoric acid and a suitable phosphorylating agent under controlled conditions. The resulting uridine diphosphate is then reacted with alpha-D-galactopyranosyl ester in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt oxide.
Reduction: It can be reduced to form uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt alcohol.
Substitution: The compound can undergo substitution reactions where the galactopyranosyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products
科学研究应用
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is involved in the study of cellular metabolism and signaling pathways.
Medicine: It is used in the development of therapeutic agents for metabolic disorders and as a diagnostic tool.
Industry: The compound is utilized in the production of bioactive molecules and as a reagent in biochemical assays.
作用机制
The compound exerts its effects by participating in glycosylation reactions, where it acts as a glycosyl donor. It interacts with specific enzymes, such as glycosyltransferases, to transfer the galactopyranosyl group to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids, which are essential for various cellular functions.
相似化合物的比较
Similar Compounds
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester
- Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-xylopyranosyl ester
Uniqueness
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester, dipotassium salt is unique due to its specific glycosylation properties and its role in the synthesis of galactose-containing biomolecules. Its distinct structure allows it to participate in unique biochemical pathways, making it valuable for targeted research and industrial applications.
属性
CAS 编号 |
94481-69-3 |
|---|---|
分子式 |
C15H22K2N2O17P2 |
分子量 |
642.48 g/mol |
IUPAC 名称 |
dipotassium;(2R,3R,4S,5S)-2-(2,4-dioxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxy-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C15H22N2O17P2.2K/c18-3-4-6(20)7(21)8(22)11(31-4)13(33-36(29,30)34-35(26,27)28)12-9(23)10(24)14(32-12)17-2-1-5(19)16-15(17)25;;/h1-2,4,6-14,18,20-22H,3H2,(H,29,30)(H,16,19,25)(H2,26,27,28);;/q-2;2*+1/t4-,6+,7+,8-,9+,10-,11?,12+,13?,14-;;/m1../s1 |
InChI 键 |
MBNMYJHXDGEIGN-ULSSXSSCSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


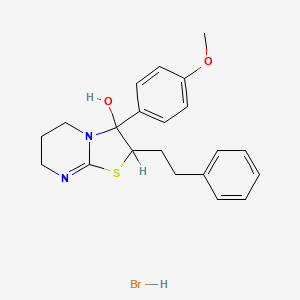
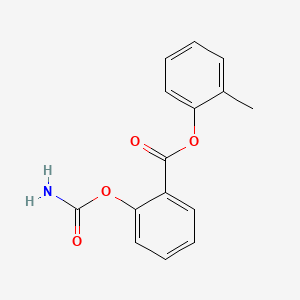
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
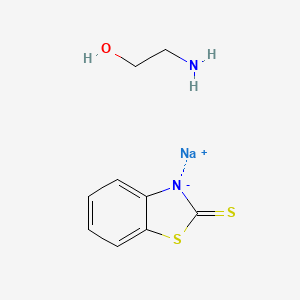
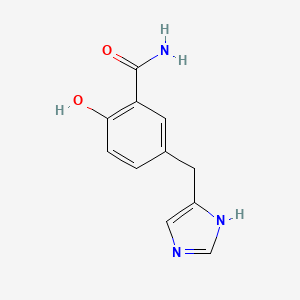

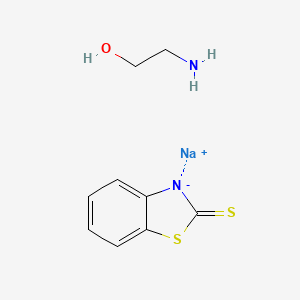

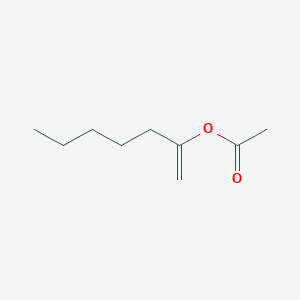
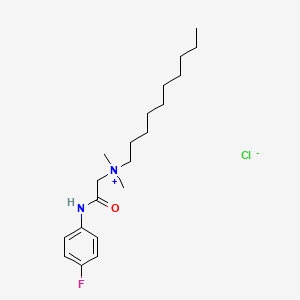
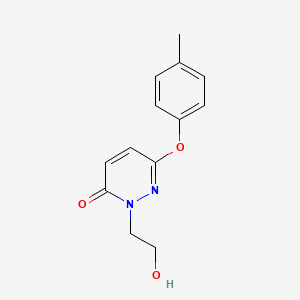
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)

